

Biomarkers for BMS-986115 Efficacy In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BMS-986115

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vivo efficacy biomarkers for **BMS-986115**, a potent pan-Notch inhibitor, and other Notch pathway inhibitors. The information is intended to aid researchers and drug development professionals in designing and interpreting preclinical and clinical studies targeting the Notch signaling pathway.

Introduction to BMS-986115 and the Notch Signaling Pathway

BMS-986115 is an orally active, selective inhibitor of γ -secretase, a key enzyme in the Notch signaling pathway. By inhibiting γ -secretase, **BMS-986115** prevents the cleavage and activation of all four Notch receptors (Notch1, Notch2, Notch3, and Notch4).^[1] The Notch pathway is a critical regulator of cell fate decisions, and its aberrant activation is implicated in the development and progression of various cancers. Inhibition of this pathway can lead to decreased tumor cell proliferation and survival.^{[1][2]}

Comparative Analysis of In Vivo Efficacy Biomarkers

The efficacy of Notch inhibitors can be monitored by measuring the modulation of downstream targets in the signaling pathway. This section compares the key pharmacodynamic (PD)

biomarkers for **BMS-986115** and two other clinical-stage Notch inhibitors, AL101 (a γ -secretase inhibitor) and brontictuzumab (a monoclonal antibody targeting Notch1).

Quantitative Biomarker and Clinical Efficacy Data

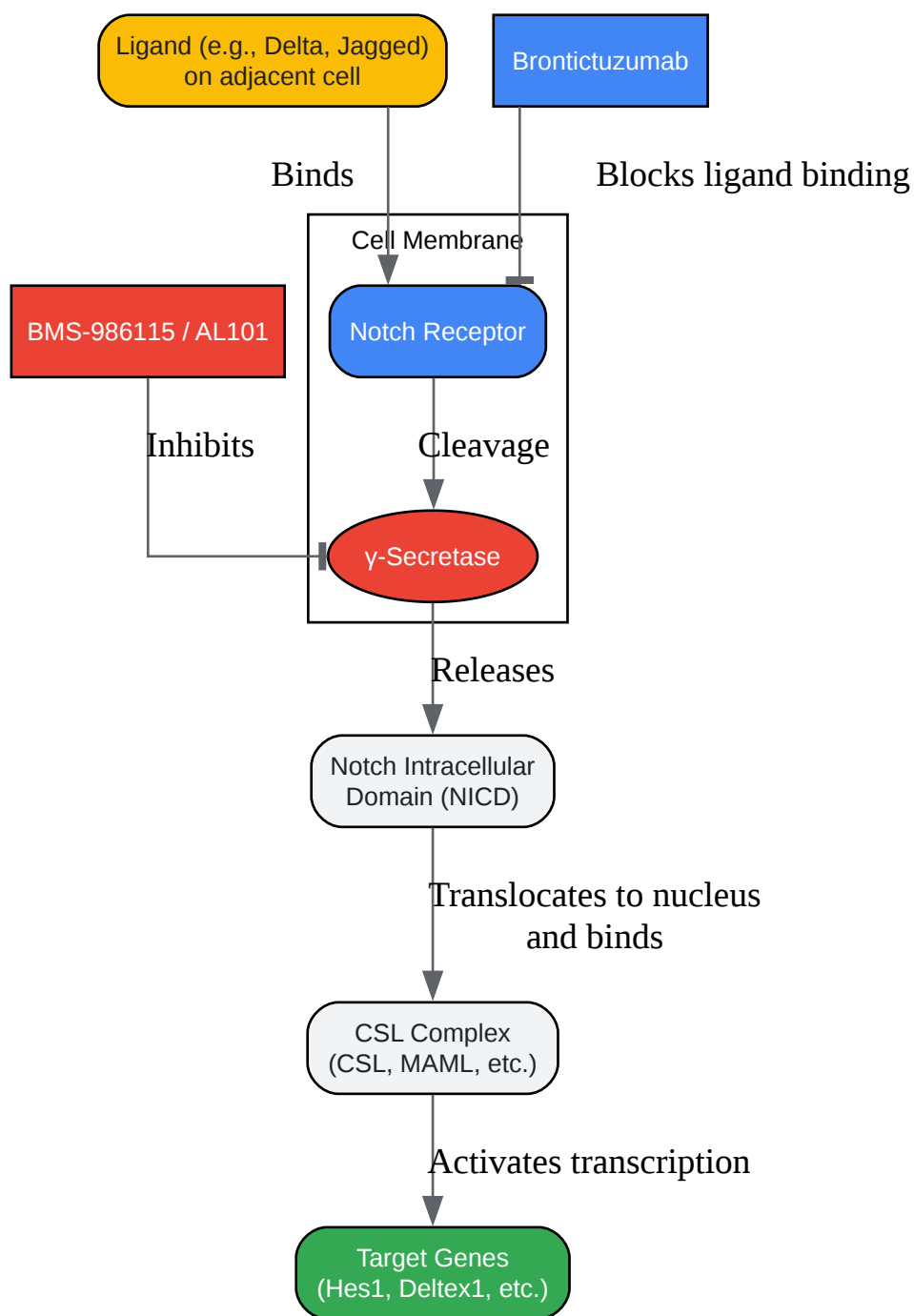
The following table summarizes the available quantitative data on biomarker modulation and clinical response for **BMS-986115** and its alternatives.

| Drug | Mechanism of Action | Biomarker(s) | Analytical Method | Quantitative Biomarker Modulation | Clinical Efficacy |
|--------------------|-------------------------------|---|-------------------------|---|--|
| BMS-986115 | γ -secretase inhibitor | Hes1 and Deltex1 mRNA expression in peripheral blood | RT-qPCR | At 1.5 mg QD (MTD):- >50% sustained inhibition of Hes1 (>80% peak)- >45% sustained inhibition of Deltex1 (>60% peak) [1] | In a Phase I trial (NCT01986218) in advanced solid tumors:- 11 of 36 (31%) patients achieved stable disease (SD).- 5 of these 11 patients had SD for >6 months.[1][3] |
| AL101 (BMS-906024) | γ -secretase inhibitor | HES1 mRNA expression in whole blood; NOTCH-activating mutations in tumor tissue | RT-qPCR; DNA Sequencing | At ≥ 4 mg QW doses:- >80% peak inhibition of HES1 mRNA- >50% sustained inhibition of HES1 mRNA[4] | In a Phase I trial in advanced solid tumors:- 4 objective responses (1 cCR, 3 PR).In a Phase II trial in NOTCH-mutated adenoid cystic carcinoma (ACC):- 12% partial |

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|--------------------|---------------------------------------|---|-----------------------------------|---------------------------|---|
| | | | | | response (PR) rate- 57% stable disease (SD) rate- 69% disease control rate[5] |
| | | | | | In a Phase I trial in advanced solid tumors:- Clinical benefit in 6 of 36 (17%) evaluable subjects (2 PR, 4 SD ≥6 months).- Efficacy signal noted in subjects with ACC and Notch1 pathway activation.[6] [7][8] |
| Brontictuzum ab | Anti-Notch1 monoclonal antibody | Activated Notch1 Intracellular Domain (NICD1) protein expression in tumor tissue; NOTCH1 pathway activation | Immunohisto chemistry (IHC) | Not publicly available | |

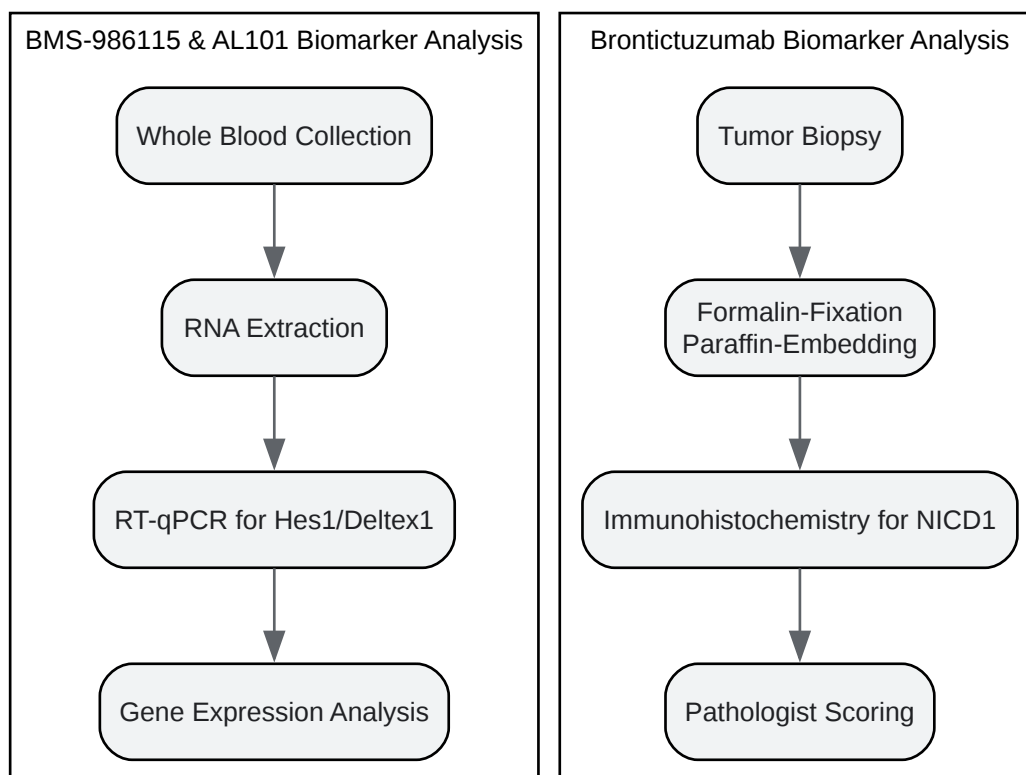
Signaling Pathway and Experimental Workflows

To provide a clearer understanding of the underlying biology and experimental approaches, the following diagrams illustrate the Notch signaling pathway, the mechanism of action of the compared inhibitors, and the workflows for biomarker analysis.



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Caption: The Notch signaling pathway and points of intervention for **BMS-986115**, AL101, and brontictuzumab.



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References

- 1. A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. Immunohistochemistry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. A phase I dose-escalation and dose-expansion study of brontictuzumab in subjects with selected solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Biomarkers for BMS-986115 Efficacy In Vivo: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606283#biomarkers-for-bms-986115-efficacy-in-vivo]

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